Ethyl 4-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methylpyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Indole derivatives: Although structurally different, indole derivatives also have significant biological and medicinal applications
List of Similar Compounds
- Pyrrolidinone
- Pyrrolone
- Indole derivatives
Biological Activity
Ethyl 4-methylpyrrolidine-3-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring with an ethyl ester group and a methyl group at the fourth position. Its molecular formula is C₇H₁₃NO₂, with a molar mass of approximately 155.19 g/mol. The compound is typically a colorless liquid with a distinctive odor, and its structure allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound can act as a ligand, influencing enzymatic activity through:
- Enzyme Inhibition : this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways and physiological responses within cells.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens, including antibiotic-resistant strains. This makes it a candidate for further investigation in the development of new antimicrobial agents.
- Neuroprotective Effects : Some derivatives of this compound have shown potential neuroprotective effects in preliminary studies. However, comprehensive research is necessary to elucidate the exact mechanisms and therapeutic potentials.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving multi-step organic reactions. Common approaches include:
- Conventional Organic Synthesis : Utilizing various reagents and solvents to construct the pyrrolidine framework.
- Green Chemistry Approaches : Recent advancements highlight mechanochemical processes that enhance yield and reduce environmental impact.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited influenza virus neuraminidase, showcasing its potential as an antiviral agent. The effectiveness was quantified using the MTT assay to measure cytopathogenic effects .
- Comparative Analysis : Research comparing this compound with other chiral compounds revealed differences in reactivity and selectivity in enzymatic reactions, emphasizing its unique properties in pharmaceutical applications .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Antimicrobial | Effective against various pathogens, including resistant strains |
Neuroprotective | Potential protective effects on neuronal cells; further research needed |
Enzyme Inhibition | Modulates enzymatic activities by binding to active sites |
Receptor Modulation | Alters cellular signaling pathways through receptor interactions |
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 4-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
TVTNJIINRHALKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C |
Origin of Product |
United States |
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